![molecular formula C23H24N4O5 B3203675 3-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide CAS No. 1021264-49-2](/img/structure/B3203675.png)

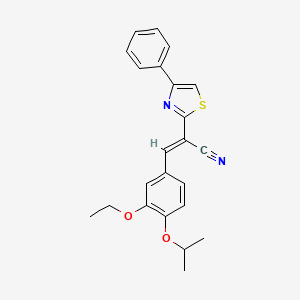

3-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide

Übersicht

Beschreibung

The compound is a complex organic molecule that contains several functional groups, including a benzyl group, a dihydrobenzo[b][1,4]dioxin ring, a triazaspiro[4.5]decane ring, and a carboxamide group . These groups suggest that the compound may have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The dihydrobenzo[b][1,4]dioxin ring and the triazaspiro[4.5]decane ring would likely contribute significantly to the three-dimensional structure of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Wissenschaftliche Forschungsanwendungen

Alzheimer’s Disease Treatment

The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride, resulting in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . Researchers have explored its potential as a therapeutic agent for Alzheimer’s disease. The inhibition activity of synthesized molecules was studied, assessing their effect on cholinesterase enzymes, which are crucial targets for Alzheimer’s treatment.

Antibacterial Properties

This molecule exhibits antibacterial activity. Notably, it inhibits bacterial biofilm growth in Bacillus subtilis and Escherichia coli . Its unique structure, including the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety, contributes to its effectiveness against bacterial biofilms.

Enzyme Inhibition

The compound has been evaluated for its inhibition of cholinesterases and lipoxygenase enzymes . These findings suggest potential applications in neurodegenerative diseases and inflammation-related conditions.

Structure-Activity Relationships

Researchers have observed downfield shifts in specific signals (e.g., C-7) due to the ortho effect of the sulfamoyl group on C-6 . Understanding these structure-activity relationships can guide further modifications for enhanced efficacy.

Wirkmechanismus

Target of Action

Similar compounds that combine sulfonamide and benzodioxane fragments in their framework have been known to exhibit antibacterial properties .

Mode of Action

It’s worth noting that sulfonamides, which are part of this compound’s structure, are known to inhibit bacterial synthesis of folic acid, an essential nutrient .

Biochemical Pathways

It’s known that sulfonamides, which are part of this compound’s structure, interfere with the bacterial synthesis of folic acid, thereby inhibiting bacterial growth .

Pharmacokinetics

It’s known that sulfonamides, which are part of this compound’s structure, are absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .

Result of Action

Similar compounds have been shown to inhibit the growth of certain bacterial strains, such asEscherichia coli and Bacillus subtilis .

Action Environment

It’s known that the efficacy of sulfonamides can be influenced by factors such as ph and the presence of other substances .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O5/c28-20-23(25-22(30)27(20)15-16-4-2-1-3-5-16)8-10-26(11-9-23)21(29)24-17-6-7-18-19(14-17)32-13-12-31-18/h1-7,14H,8-13,15H2,(H,24,29)(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZAXYQQPZXNVJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)OCCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-acetyl-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)indoline-5-sulfonamide](/img/structure/B3203626.png)

![N-benzyl-2-((6-methyl-7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3203629.png)

![N-benzyl-2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3203633.png)

![6-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3203636.png)

![6-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3203644.png)

![2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B3203653.png)

![6-(4-((2,5-Diethoxyphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3203659.png)

![2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B3203664.png)

![N-(3-methoxybenzyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3203669.png)

![N-(3,5-dimethoxyphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3203673.png)

![3-(4-chlorobenzyl)-N-(2-methoxyphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3203679.png)